4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a combination of a trimethoxyphenyl group, a piperazine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be synthesized by methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Synthesis of Piperazine Derivative: The piperazine ring is introduced by reacting the trimethoxyphenyl derivative with piperazine under controlled conditions.
Introduction of the Triazole Moiety: The triazole group is synthesized separately, often starting from 4-methyl-4H-1,2,4-triazole-3-thiol.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the triazole moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The triazole moiety can be reduced using suitable reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group may yield corresponding quinones, while reduction of the triazole moiety may produce dihydrotriazoles .
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: The compound shows promise in treating bacterial and fungal infections, as well as viral diseases.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone demethylases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple molecular targets and pathways:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization and disrupting cell division.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone demethylases, leading to oxidative stress and epigenetic modifications.
Signal Transduction: The compound affects signaling pathways involving proteins like ERK2, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of a trimethoxyphenyl group, piperazine ring, and triazole moiety, which confer a broad spectrum of bioactivity and potential therapeutic applications .
Properties
Molecular Formula |
C19H29N5O5S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;1-[(3,4,5-trimethoxyphenyl)methyl]piperazin-4-ium |
InChI |
InChI=1S/C14H22N2O3.C5H7N3O2S/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;1-3-6-5(8-7-3)11-2-4(9)10/h8-9,15H,4-7,10H2,1-3H3;2H2,1H3,(H,9,10)(H,6,7,8) |
InChI Key |
FAWOUFWPXCRMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)[O-].COC1=CC(=CC(=C1OC)OC)CN2CC[NH2+]CC2 |
Origin of Product |
United States |
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